Clonidine
Overview
Description
Clonidine is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and certain pain conditions. It is an alpha-2 adrenergic agonist that works by stimulating receptors in the brain, leading to a decrease in blood pressure and heart rate . This compound is also used off-label for various conditions such as drug withdrawal, menopausal flushing, and anxiety .
Mechanism of Action
Target of Action
Clonidine is primarily an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenoceptors, which are found in the brain and peripheral tissues .
Mode of Action
This compound acts by stimulating alpha-2 adrenoreceptors in the brain stem . This results in reduced sympathetic outflow from the central nervous system and decreases in peripheral resistance, renal vascular resistance, heart rate, and blood pressure . It also terminates the presynaptic release of norepinephrine and inhibits the sympathetic outflow . Moreover, it increases the parasympathetic outflow from the medulla by preventing the action of cardio-inhibitory vagal neurons in the nucleus ambiguus .
Biochemical Pathways
This compound’s action on alpha-2 adrenoceptors leads to a series of biochemical reactions. It inhibits the release of norepinephrine from pre-synaptic terminals, which in turn reduces the concentration of norepinephrine in the inter-synaptic cleft . This action on the central nervous system results in relaxation of many arteries, leading to a decrease in blood pressure .
Pharmacokinetics
This compound has a bioavailability of 70-80% when administered orally and 60-70% when administered transdermally . It is metabolized in the liver to inactive metabolites, with two-thirds of the metabolism occurring via the CYP2D6 pathway . The elimination half-life of this compound is 12-16 hours, but this can extend to 41 hours in cases of kidney failure . About 72% of this compound is excreted in the urine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the patient’s physiological state, such as kidney function, as this can impact the drug’s elimination half-life . Furthermore, the method of administration (oral, epidural, intravenous, transdermal, topical) can influence the drug’s bioavailability .
Biochemical Analysis
Biochemical Properties
Clonidine is a biochemical derivative of imidazoline and acts as an alpha-2 adrenergic agonist . It interacts with alpha-2 adrenergic receptors in the central nervous system, leading to a decrease in sympathetic tone and a reduction in systemic vascular resistance .
Cellular Effects
This compound’s interaction with alpha-2 adrenergic receptors influences cell function by reducing the release of norepinephrine, a neurotransmitter involved in various cellular processes such as cell signaling pathways and gene expression . This results in a decrease in heart rate and blood pressure .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to alpha-2 adrenergic receptors, inhibiting the release of norepinephrine . This leads to a decrease in sympathetic outflow from the central nervous system and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. This compound has been shown to have a potent antihypertensive effect, which is maintained over long-term use .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. Higher doses of this compound result in a more pronounced decrease in blood pressure .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, interacting with alpha-2 adrenergic receptors and influencing the release of norepinephrine .
Transport and Distribution
This compound is distributed throughout the body after oral administration, with highest concentrations found in the blood plasma . It is transported across cell membranes via passive diffusion .
Subcellular Localization
Within cells, this compound is thought to localize to the cytoplasm where it can interact with alpha-2 adrenergic receptors on the cell membrane . Its activity is influenced by its localization, with its effects on blood pressure being mediated by its interaction with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clonidine is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with cyanamide to form the intermediate 2,6-dichlorophenylguanidine. This intermediate is then cyclized to produce this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Clonidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological properties .
Scientific Research Applications
Clonidine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and receptor activity.
Medicine: Extensively researched for its therapeutic effects in hypertension, ADHD, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Comparison with Similar Compounds
Guanfacine: Another alpha-2 adrenergic agonist used for ADHD and hypertension.
Methyldopa: An alpha-2 adrenergic agonist used for hypertension.
Dexmedetomidine: Used for sedation and has similar sympatholytic effects
Uniqueness of Clonidine: this compound is unique due to its broad range of therapeutic applications, including its use in managing withdrawal symptoms from various substances. Its ability to cross the blood-brain barrier and its specific action on alpha-2A adrenergic receptors make it distinct from other similar compounds .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSURZIOUXUGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4205-91-8 (mono-hydrochloride) | |
Record name | Clonidine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022846 | |
Record name | Clonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, 4.80e-01 g/L | |
Record name | CLONIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clonidine is primarily an alpha-2 adrenoceptor agonist which causes central hypotensive and anti-arrhythmogenic effects. The alpha-2 adrenoceptor is coupled to the G-proteins Go and Gi. Gi inhibits adenylyl cyclase and activates opening of a potassium channel that causes hyperpolarization. Clonidine binding to the alpha-2 adrenoceptor causes structural changes in the alpha subunit of the G-protein, reducing its affinity for GDP. Magnesium catalyzes the replacement of GDP with GTP. The alpha subunit dissociates from the other subunits and associates with an effector. The stimulation of alpha-2 adrenoceptors in the locus coeruleus may be responsible for the hypnotic effects of clonidine as this region of the brain helps regulate wakefulness. Clonidine can also decrease transmission of pain signals at the spine. Finally clonidine can affect regulators of blood pressure in the ventromedial and rostral-ventrolateral areas of the medulla., Intravenous infusion of clonidine causes an acute rise in blood pressure, apparently because of activation of postsynaptic alpha2 receptors in vascular smooth muscle. The affinity of clonidine for these receptors is high, although the drug is a partial agonist with relatively low efficacy at these sites. The hypertensive response that follows parenteral administration of clonidine generally is not seen when the drug is given orally. However, even after intravenous administration, the transient vasoconstriction is followed by a more prolonged hypotensive response which results from decreased central outflow of impulses in the sympathetic nervous system. ... The effect appears to result from activation of alpha2 receptors in the lower brain stem region. This central action has been demonstrated by infusing small amounts of the drug into the vertebral arteries or by injecting it directly into the cisterna magna., Clonidine decreases discharges in sympathetic preganglionic fibers in the splanchnic nerve as well as in postganglionic fibers of cardiac nerves. These effects are blocked by alpha2-selective antagonists ... Clonidine also stimulates parasympathetic outflow, and this may contribute to the slowing of heart rates as a consequence of increased vagal tone as well as diminished sympathetic drive., THE SITES OF ACTION OF CLONIDINE INDUCED ADRENAL-SUPPRESSANT EFFECT WERE INVESTIGATED IN SPONTANEOUSLY HYPERTENSIVE RATS. FIVE TO 10 MINUTES AFTER IV ADMINISTRATION OF CLONIDINE (3-100 MG/KG), THERE WAS A DECREASE IN BOTH SYMPATHETIC ADRENAL NERVE ACTIVITY AND ADRENAL CATECHOLAMINE SECRETION RATES, ALONG WITH THE DECREASE IN ARTERIAL BLOOD PRESSURE AND HEART RATE. APPARENTLY, BOTH THE ADRENAL MEDULLA AND THE SPINAL AND SUPRASPINAL STRUCTURES ARE THE RESPONSIBLE SITES OF ACTION OF CLONIDINE-INDUCED ADRENAL SUPPRESSION. THE CENTRAL ACTION OF CLONIDINE APPEARS TO PREDOMINATE OVER THE PERIPHERAL ACTION IN THIS SUPPRESSION., Clonidine appears to stimulate alpha2-adrenergic receptors in the CNS (mainly in the medulla oblongata), causing inhibition, but not blockade, of sympathetic vasomotor centers. Cardiovascular reflexes remain intact, and normal homeostatic mechanisms and hemodynamic responses to exercise are maintained. The central effects of the drug result in reduced peripheral sympathetic nervous system activity, reduced peripheral and renovascular resistance, reduction of systolic and diastolic blood pressure, and bradycardia. Peripheral venous pressure remains unchanged. It has been postulated that the hypotensive response to clonidine may result from reduced angiotensin II generation because of inhibition of renin release or from reduced stimulation of medullary vasomotor centers responsive to circulating angiotensin II; however, the exact relationship between the action of the drug in reducing renin activity and excretion of aldosterone and catecholamines and the hypotensive effect of the drug has not been fully elucidated. | |
Record name | Clonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLONIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
4205-90-7 | |
Record name | Clonidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4205-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clonidine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Clonidine | |
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Record name | Clonidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.928 | |
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Record name | CLONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3L5RMN02 | |
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Record name | CLONIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C, MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/ | |
Record name | Clonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLONIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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